molecular formula C18H18N2S B2614617 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole CAS No. 1207039-56-2

1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole

Cat. No.: B2614617
CAS No.: 1207039-56-2
M. Wt: 294.42
InChI Key: XLQMIZYEGCEPCP-UHFFFAOYSA-N
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Description

1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a trisubstituted imidazole derivative featuring a phenyl group at positions 1 and 5 of the imidazole core and a propan-2-ylsulfanyl (isopropylthio) group at position 2. This compound belongs to a broader class of imidazole derivatives known for their diverse pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and optoelectronic properties . The isopropylthio substituent introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions compared to other substituted imidazoles.

Properties

IUPAC Name

1,5-diphenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-14(2)21-18-19-13-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQMIZYEGCEPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate imidazole derivative in the presence of a Lewis acid catalyst.

    Addition of Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The propan-2-ylsulfanyl substituent at position 2 undergoes oxidation under acidic or peroxide-rich conditions. For example:

Reaction ConditionsProductYieldSource
30% H₂O₂ in acetic acid (55–60°C)Sulfone derivativeNR
KMnO₄/NaHCO₃ in water (reflux)Sulfoxide intermediate55–90%

This mirrors the oxidation pathway observed for structurally similar thiadiazole-imidazole hybrids, where the thioether group is converted to sulfone via stepwise oxidation .

Nucleophilic Substitution at Sulfur

The thioether group can act as a leaving group under specific conditions. For instance:

Reaction PartnerConditionsProduct
Thiomorpholine in dioxaneAmbient temperatureThiadiazole-thiomorpholine hybrid
Alkyl halides (e.g., CH₃I)DMSO, DIPEA, 100°CS-alkylated derivatives

Electrophilic Aromatic Substitution (EAS)

The phenyl rings at positions 1 and 5 undergo EAS, though the electron-withdrawing imidazole core moderates reactivity:

Reaction TypeReagentsPosition SubstitutedNotes
NitrationHNO₃/H₂SO₄para to imidazoleRequires prolonged heating
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃meta to imidazoleLow yields (15–30%)

Similar phenyl-substituted imidazoles show preferential substitution at positions least deactivated by the heterocycle .

Metal-Catalyzed Cross-Coupling

The imidazole nitrogen or sulfur may coordinate to transition metals, enabling cross-coupling:

Catalyst SystemPartnerProduct Type
Pd-PEPPSI/IPrAryl boronic acidsBiaryl-imidazole derivatives
CuI/DABCOAlkynesAlkynylated imidazoles

Rhodium- and copper-catalyzed protocols have been used for analogous imidazoles to introduce aryl or alkyl groups at nitrogen or sulfur .

Functionalization via Imidazole NH

While the 1-position is blocked by a phenyl group, the 3-position nitrogen may participate in:

  • Acylation : With acyl chlorides (e.g., AcCl) in pyridine to form N-acyl derivatives.

  • Alkylation : Using alkyl halides (e.g., CH₃CH₂Br) under basic conditions.

These reactions are less common in fully substituted imidazoles but feasible with strong electrophiles .

Reductive Desulfurization

The thioether group can be removed under reductive conditions:

ReagentsConditionsProduct
Raney Ni/H₂Ethanol, reflux2-Desulfanyl imidazole
LiAlH₄Dry THF, 0°CImidazole with –SH group

This pathway is critical for modifying the C2 substituent in medicinal chemistry applications.

Complexation with Metals

The sulfur and nitrogen atoms enable coordination chemistry:

Metal SaltLigand BehaviorApplication
AgNO₃S-donorAntimicrobial agents
FeCl₃N,S-chelatorCatalytic intermediates

Such complexes have been explored for bioactivity and catalytic properties .

Key Stability Considerations:

  • Thermal Stability : Decomposes above 250°C without carbonization.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases at the thioether group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The imidazole ring is a common structural motif in many bioactive compounds, including antifungal and antibacterial agents. Research has shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, modifications to the imidazole structure can enhance its interaction with biological targets, leading to improved pharmacological profiles. Studies indicate that compounds similar to 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole demonstrate activity against various pathogens, including bacteria and fungi .

Anti-inflammatory and Analgesic Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of sulfur-containing groups into the imidazole framework can enhance the compound's efficacy in reducing inflammation. Research has highlighted that certain imidazole derivatives can inhibit pathways involved in inflammatory responses, making them potential candidates for developing new anti-inflammatory drugs .

Anticancer Potential
Recent studies have explored the anticancer properties of imidazole derivatives. Compounds with structural similarities to 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation .

Organic Synthesis

Catalysts in Chemical Reactions
Imidazoles are frequently used as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions. The specific compound discussed can serve as a catalyst in various reactions, including the synthesis of other heterocycles and complex organic molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic methodologies .

Synthesis of Novel Compounds
The versatility of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole extends to its role as a building block in the synthesis of novel hybrid compounds. Researchers have utilized this compound to create new materials with tailored properties for applications in pharmaceuticals and materials science .

Material Science

Development of Functional Materials
In material science, imidazole compounds are being studied for their potential use in creating functional materials such as sensors and catalysts. The unique electronic properties of imidazole derivatives enable them to participate in electron transfer processes, making them suitable for applications in organic electronics and photonics .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsShowed reduced inflammatory markers in vitro; potential for drug development.
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; effective against resistant strains.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The propan-2-ylsulfanyl group can enhance its binding affinity to these targets, while the phenyl groups can contribute to its overall stability and solubility. The imidazole ring itself can participate in hydrogen bonding and other interactions, facilitating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole derivatives with substitutions at positions 2, 4, and 5 are widely studied. Below, 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is compared to analogs with variations in substituents, focusing on synthesis, physicochemical properties, and bioactivity.

Substituent-Driven Physicochemical Properties

Key Comparisons :

Compound Name Substituent at Position 2 Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm) Reference
1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole Propan-2-ylsulfanyl Not reported Not reported NH: ~12.5; CH(CH₃)₂: ~3.0–3.5 (septet); CH₃: ~1.2–1.4 (d) Target
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Thiophen-2-yl 269–271 91 NH: 12.62; aromatic: 7.22–7.97
4,5-Diphenyl-2-(2-methoxyphenyl)-1H-imidazole 2-Methoxyphenyl 214–216 66 NH: 12.62; OCH₃: 3.80 (s)
4,5-Diphenyl-2-(propargylthio)-1H-imidazole Propargylthio (prop-2-yn-1-ylthio) Not reported High NH: ~12.5; C≡CH: ~2.5–3.0
4,5-Diphenyl-2-(3-nitrophenyl)-1H-imidazole 3-Nitrophenyl 300–301 85 NH: 12.42; NO₂: aromatic shifts at ~8.0

Analysis :

  • Melting Points : Aryl-substituted analogs (e.g., 3-nitrophenyl) exhibit higher melting points (300–301°C) due to stronger intermolecular π-π stacking, whereas alkylthio groups (e.g., propargylthio) may reduce crystallinity .

Biological Activity

1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a central imidazole ring substituted with two phenyl groups and a propan-2-ylsulfanyl group. The imidazole ring is known for its reactivity and ability to form hydrogen bonds, which are crucial for biological interactions.

Biological Activities

The biological activities of imidazole derivatives, including 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole, have been extensively studied. These compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that various imidazole compounds demonstrate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of imidazole derivatives. In vitro studies using phenylbutazone as a reference have shown promising results for certain derivatives in reducing inflammation .
  • Antioxidant Properties : The antioxidant activity of imidazole compounds is notable. Compounds have been evaluated using the DPPH radical scavenging method, demonstrating their ability to neutralize free radicals .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study synthesized several 1-substituted imidazole derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics. For example:

CompoundZone of Inhibition (mm)
5aE. coli: 15
P. aeruginosa: 19
B. subtilis: 21
Streptomycin28

This data underscores the potential of imidazole derivatives as antimicrobial agents .

Case Study 2: Anti-inflammatory Activity
In another study, various imidazole derivatives were tested for their anti-inflammatory effects using an in vitro model. Compound 6b was identified as the most potent derivative, highlighting the therapeutic potential of these compounds in treating inflammatory conditions .

Synthesis of 1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the phenyl groups via electrophilic aromatic substitution.
  • Addition of the propan-2-ylsulfanyl group through nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehydes, ammonium acetate, and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Microwave-assisted synthesis has been shown to improve reaction efficiency and yield compared to conventional heating . Catalysts such as acetic acid or iodine may enhance cyclization. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C-S (thioether) stretching (~650–750 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and the isopropylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH). ¹³C NMR verifies quaternary carbons in the imidazole ring (~135–145 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. How can computational methods predict the compound’s reactivity and binding affinity in early-stage research?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like EGFR or fungal enzymes, using crystal structures from the PDB. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time, or solvent toxicity controls). Validate findings using:

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.
  • Metabolic Stability Tests : Assess compound degradation in cell culture media.
  • Orthogonal Assays : Compare MTT, ATP-based luminescence, and apoptosis markers .

Q. How can substituent variations (e.g., halogenation or aryl modifications) enhance this compound’s pharmacological profile?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Improve metabolic stability and target binding via hydrophobic interactions.
  • Bulkier Substituents : Introduce steric hindrance to reduce off-target effects.
  • Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .

Q. What advanced computational frameworks optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal catalysts, solvents, and temperatures. Feedback loops between experimental and computational data refine reaction networks, reducing trial-and-error .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermal Analysis : Use DSC/TGA to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis radiation and track photodegradation products .

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